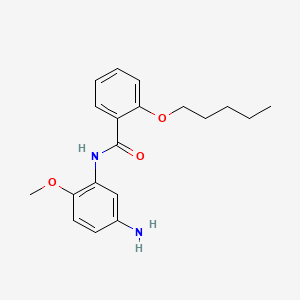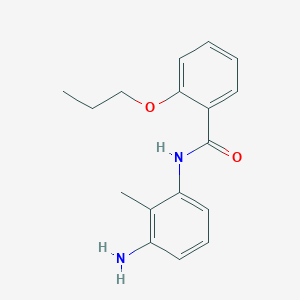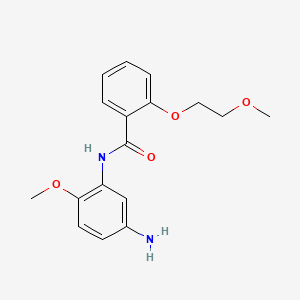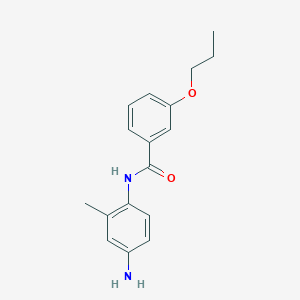
N-(4-Amino-2-methylphenyl)-3-propoxybenzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-3-propoxybenzamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Psycho- and Neurotropic Properties
A study explored the psycho- and neurotropic properties of related compounds, including N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide, which demonstrated potent anti-anxiety action, anti-amnesic activity, and considerable antihypoxic effect, highlighting its potential for further studies as a promising psychoactive compound (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticancer Potential
Another research identified a compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), as a potent kinesin spindle protein (KSP) inhibitor with notable in vivo efficacy, supporting its potential as an anticancer agent (Theoclitou et al., 2011).
Memory Enhancement
A study on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, closely related to the queried compound, revealed their potential as memory enhancers with acetylcholinesterase-inhibiting activity. These findings suggest similar compounds could have applications in enhancing cognitive functions (Piplani, Sharma, Mehta, & Malik, 2018).
Molecular Structure Analysis
Research focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, providing insights into intermolecular interactions and molecular geometry. Such studies are crucial for understanding the physical and chemical properties of similar compounds (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Antibacterial Applications
A new series of derivatives similar to the queried compound demonstrated potential antibacterial properties, suggesting the possibility of such compounds being used in antibacterial applications (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Biosensor Development
The development of biosensors using compounds like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide indicates potential applications in analytical chemistry and medical diagnostics (Karimi-Maleh et al., 2014).
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-9-21-15-6-4-5-13(11-15)17(20)19-16-8-7-14(18)10-12(16)2/h4-8,10-11H,3,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSFWCCAKUEFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


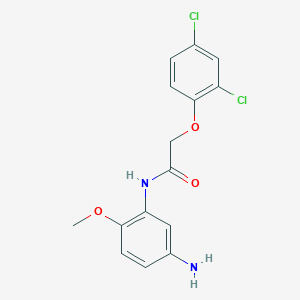
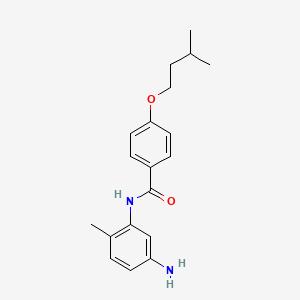
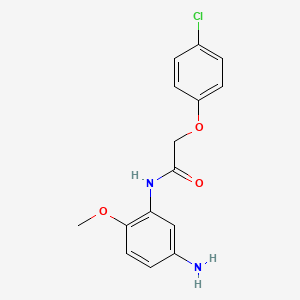
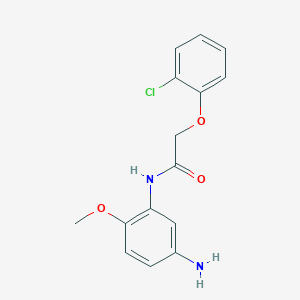
![N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385021.png)


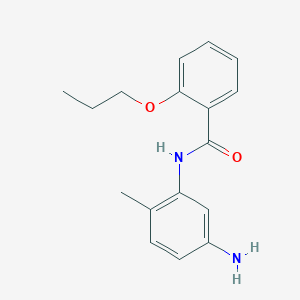
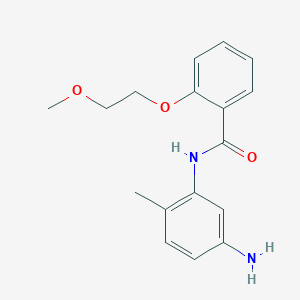
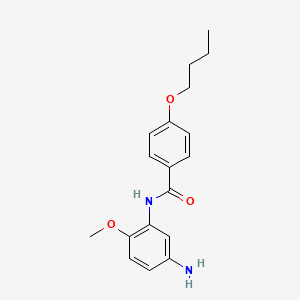
![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)
